molecular formula C6H11Cl3Si B1582425 Cyclohexyltrichlorosilane CAS No. 98-12-4

Cyclohexyltrichlorosilane

Cat. No.: B1582425
CAS No.: 98-12-4
M. Wt: 217.6 g/mol
InChI Key: SIPHWXREAZVVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyltrichlorosilane is a chemical compound with the molecular formula C6H11Cl3Si. It is a colorless to pale yellow liquid with a pungent odor. This compound is part of the chlorosilane family, where silicon is bonded to chlorine atoms and other groups. This compound is known for its reactivity, especially with water, and is used in various industrial and scientific applications .

Preparation Methods

Cyclohexyltrichlorosilane can be synthesized through several methods. One common method involves the direct chlorination of cyclohexylsilane. This process typically requires the presence of a catalyst and is carried out under controlled conditions to ensure the desired product is obtained. Another method involves the reaction of cyclohexylmagnesium bromide with silicon tetrachloride, followed by purification steps to isolate the this compound .

Chemical Reactions Analysis

Cyclohexyltrichlorosilane undergoes various chemical reactions, including:

Common reagents used in these reactions include water, alcohols, amines, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Material Science

Cyclohexyltrichlorosilane serves as a precursor for synthesizing inorganic-organic hybrid polymers and silsesquioxanes. These materials are crucial in developing advanced materials for optics, electronics, and fire retardants. For instance, fluorinated polysilynes created using this compound have been investigated for their potential as optical waveguides due to their unique photo-oxidative properties.

Table 1: Applications in Material Science

Application AreaDescription
Hybrid PolymersUsed to synthesize materials combining organic and inorganic properties.
SilsesquioxanesImportant for creating stable frameworks in various applications.
Optical WaveguidesFluorinated polysilynes show promise in photonic applications.

Polymer Chemistry

In the field of polymer chemistry, this compound is used to modify silicone polymers, enhancing their properties through hydrosilylation reactions. It contributes to the production of poly(hydrosiloxane)s (PHS), which are essential in various silicone applications .

Table 2: Polymer Chemistry Applications

Application AreaDescription
Silicone ModificationEnhances properties of existing silicone polymers via hydrosilylation.
PHS ProductionKey component in synthesizing functionalized silicones for diverse uses.

Nanotechnology

This compound is instrumental in surface modifications for silica nanoparticles (SiO₂ NPs). These modifications improve the physiochemical characteristics of nanoparticles, making them suitable for applications in catalysis, drug delivery, and environmental remediation .

Table 3: Nanotechnology Applications

Application AreaDescription
Silica NanoparticlesSurface modification enhances catalytic and biomedical properties.
Environmental RemediationUsed in wastewater treatment processes due to improved reactivity.

Optoelectronics

In optoelectronics, this compound has been explored for its potential in quantum cascade lasers (QCLs). These lasers are pivotal in addressing global challenges such as climate change and pollution control .

Table 4: Optoelectronics Applications

Application AreaDescription
Quantum Cascade LasersUtilized in developing lasers for diverse technological advancements.

Case Study 1: Development of Optical Materials

A study demonstrated the synthesis of fluorinated polysilynes from this compound, highlighting their application as optical waveguides. The unique properties of these materials were attributed to their crosslinking behavior under UV exposure, significantly altering their refractive indices.

Case Study 2: Surface Modification Techniques

Research focused on modifying silica surfaces using this compound showed enhanced hydrophobicity and stability in various biological assays. This modification enabled better performance in drug delivery systems and biosensors.

Mechanism of Action

The primary mechanism of action for cyclohexyltrichlorosilane involves its reactivity with water and other nucleophiles. When it comes into contact with water, it rapidly hydrolyzes to form hydrogen chloride gas and cyclohexylsilanol. This reaction is highly exothermic and can generate significant heat. The compound’s ability to modify surfaces and create hydrophobic coatings is due to its interaction with various substrates, forming strong bonds and altering surface properties .

Comparison with Similar Compounds

Cyclohexyltrichlorosilane is part of the chlorosilane family, which includes compounds like trichlorosilane, dichlorosilane, and silicon tetrachloride. Compared to these compounds, this compound has a unique cyclohexyl group attached to the silicon atom, which imparts different reactivity and properties. For example:

This compound’s unique structure makes it particularly useful for applications requiring specific surface modifications and hydrophobic properties.

Biological Activity

Cyclohexyltrichlorosilane (C6H11Cl3Si) is an organosilicon compound that has garnered attention for its potential applications in various fields, including materials science and chemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in industrial applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized as a colorless to pale yellow liquid with a pungent odor. It is known to be corrosive to metals and biological tissues, which raises concerns regarding its handling and exposure risks . The compound's structure consists of a cyclohexyl group attached to a silicon atom that is bonded to three chlorine atoms, making it reactive in various chemical environments.

Acute Toxicity

Exposure to this compound can lead to severe health effects:

  • Skin and Eye Irritation : Direct contact can cause significant irritation, burns, and potential permanent damage to the eyes .
  • Respiratory Irritation : Inhalation can irritate the respiratory tract, leading to symptoms such as coughing and wheezing .

Chronic Toxicity

Long-term exposure effects are less well-documented, but potential chronic health effects include:

  • Lung Irritation : Repeated exposure may lead to chronic bronchitis characterized by persistent cough and phlegm production .
  • Reproductive and Carcinogenic Risks : Currently, there is no conclusive evidence linking this compound to reproductive toxicity or carcinogenicity, as it has not been extensively tested for these effects .

The biological activity of this compound primarily stems from its corrosive nature and reactivity with biological tissues. The chlorine atoms in the molecule can react with cellular components, leading to cytotoxic effects. The exact biochemical pathways remain under investigation, but it is hypothesized that oxidative stress plays a role in its toxicity.

Case Studies

Several studies have explored the implications of this compound in various contexts:

  • Synthesis of Silsesquioxanes : Research has demonstrated that this compound can be utilized in the synthesis of silsesquioxanes through hydrolysis reactions. These reactions often involve using solvents like DMSO, which facilitate the formation of stable siloxane structures .
  • Environmental Impact Assessments : Studies conducted for military applications have evaluated the environmental persistence and degradation pathways of this compound, emphasizing the need for proper handling due to its hazardous nature .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Aspect Details
Chemical Formula C6H11Cl3Si
Physical State Colorless to pale yellow liquid
Acute Health Effects Severe skin/eye irritation; respiratory issues
Chronic Health Effects Potential lung irritation; untested for cancer
Reproductive Hazard Not tested; no evidence available
Mechanism of Action Corrosive; oxidative stress implicated

Q & A

Basic Questions

Q. What are the best practices for synthesizing cyclohexyltrichlorosilane in a laboratory setting?

this compound is typically synthesized via the hydrosilylation reaction of cyclohexene with trichlorosilane. Microwave-assisted catalysis using chloroplatinic acid (H₂PtCl₆) as a catalyst has been shown to enhance reaction efficiency. Optimal conditions include a microwave power of 300–500 W, reaction temperatures of 80–100°C, and a catalyst concentration of 0.05–0.1 wt%. Gas chromatography (GC) is recommended for real-time monitoring of reaction progress .

Q. What safety protocols are essential when handling this compound?

this compound is corrosive (UN1763, Class 8) and reacts violently with water, releasing HCl gas. Key protocols include:

  • Use of PPE: Acid-resistant gloves, goggles, and lab coats.
  • Work in a fume hood with inert gas (N₂/Ar) to prevent moisture exposure.
  • Immediate neutralization of spills with sodium bicarbonate or sand.
  • Storage in sealed containers under dry, inert atmospheres .

Q. How should researchers characterize the purity of this compound?

Purity is commonly assessed via gas chromatography (GC) with flame ionization detection, calibrated against ≥98.0% reference standards. Fourier-transform infrared spectroscopy (FTIR) can confirm functional groups (e.g., Si-Cl bonds at 550–600 cm⁻¹). Karl Fischer titration is critical for detecting trace moisture (<0.01%) to prevent hydrolysis .

Advanced Research Questions

Q. How can discrepancies in catalytic efficiency data for this compound synthesis be systematically analyzed?

Discrepancies often arise from variations in catalyst activation, solvent polarity, or microwave energy distribution. Researchers should:

  • Conduct controlled experiments isolating variables (e.g., catalyst concentration, temperature gradients).
  • Use kinetic modeling (e.g., Arrhenius plots) to compare reaction rates.
  • Validate data with triplicate runs and statistical tools (e.g., ANOVA). Cross-referencing with alternative catalysts (e.g., Karstedt’s catalyst) may resolve mechanistic ambiguities .

Q. What methodologies address challenges in scaling microwave-assisted synthesis of this compound?

Scaling issues include uneven microwave absorption and heat dissipation. Strategies involve:

  • Using continuous-flow reactors with segmented microwave zones.
  • Optimizing catalyst dispersion via sonication or nanoparticle supports.
  • Computational fluid dynamics (CFD) modeling to predict energy distribution. Pilot-scale trials should monitor yield stability and byproduct formation (e.g., cyclohexylsiloxanes) .

Q. How do regulatory frameworks impact international collaboration involving this compound transport?

Compliance with the European Agreement Concerning the International Carriage of Dangerous Goods (ADR) and DHS regulations (US) is mandatory. Key steps:

  • Classify the compound under UN1763 (Corrosive, Class 8).
  • Use UN-certified packaging with secondary containment.
  • Provide Safety Data Sheets (SDS) detailing emergency response (e.g., neutralization protocols for leaks). Collaborators must align with local hazardous waste disposal laws (e.g., EPA 40 CFR Part 262) .

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si nuclei) is pivotal. For example:

  • ²⁹Si NMR distinguishes Si-Cl (δ ≈ 20–30 ppm) from Si-O bonds (δ ≈ −10 to 10 ppm).
  • Mass spectrometry (HRMS-ESI) identifies hydrolysis byproducts (e.g., cyclohexylsiloxanes). X-ray crystallography can confirm molecular geometry in crystalline derivatives .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s hydrolytic stability?

Discrepancies may stem from trace moisture levels or solvent polarity. Methodological solutions include:

  • Conducting hydrolysis kinetics under controlled humidity (e.g., glovebox with H₂O <1 ppm).
  • Comparing solvents (e.g., toluene vs. THF) to assess polarity effects.
  • Using quartz crystal microbalance (QCM) to quantify surface adsorption vs. bulk hydrolysis .

Properties

IUPAC Name

trichloro(cyclohexyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl3Si/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPHWXREAZVVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl3Si
Record name CYCLOHEXYLTRICHLOROSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3055
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059160
Record name Cyclohexane, (trichlorosilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cyclohexyltrichlorosilane appears as a colorless to pale yellow liquid with a pungent odor. Corrosive to metals and tissue.
Record name CYCLOHEXYLTRICHLOROSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3055
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

206 °C
Record name Cyclohexyltrichlorosilane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7784
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

196 °F (NFPA, 2010), 196 °F (91 °C) (open cup)
Record name CYCLOHEXYLTRICHLOROSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3055
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexyltrichlorosilane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7784
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.226 at 25 °C/25 °C
Record name Cyclohexyltrichlorosilane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7784
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless to pale-yellow liquid

CAS No.

98-12-4
Record name CYCLOHEXYLTRICHLOROSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3055
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (Trichlorosilyl)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyltrichlorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, (trichlorosilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexane, (trichlorosilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloro(cyclohexyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.400
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXYLTRICHLOROSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J37567BD2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cyclohexyltrichlorosilane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7784
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cyclohexyltrichlorosilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.